1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}urea
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Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}urea is a useful research compound. Its molecular formula is C21H27N7O4 and its molecular weight is 441.492. The purity is usually 95%.
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Biological Activity
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}urea is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : The compound features a benzodioxin moiety which is known for its diverse biological properties.
- Functional Groups : It contains a triazin ring with morpholine and pyrrolidine substituents that are crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- In Vitro Studies : Research demonstrated that derivatives of benzodioxin exhibited significant antiproliferative effects against various cancer cell lines. For example, one study reported that certain derivatives showed IC50 values in the sub-micromolar range against human cervix carcinoma (HeLa) and leukemia cell lines (Molt/4 and CEM) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
3f | HeLa | < 1 |
3f | Molt/4 | < 1 |
3f | CEM | < 1 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes:
- Acetylcholinesterase Inhibition : Compounds derived from benzodioxin structures have shown promising results in inhibiting acetylcholinesterase (AChE), which is significant for conditions like Alzheimer's disease. In a study focusing on enzyme inhibition, derivatives demonstrated effective inhibition rates against AChE .
The proposed mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by affecting mitochondrial pathways and increasing reactive oxygen species (ROS) production .
- Cell Cycle Regulation : The modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins has been observed, indicating a potential pathway for cell cycle arrest in cancer cells .
Case Study 1: Antiproliferative Activity
In a controlled study involving the evaluation of antiproliferative effects of various derivatives similar to the target compound:
- Methodology : Different concentrations were tested on multiple cancer cell lines.
- Results : The compound demonstrated significant activity with IC50 values indicating strong potential for further development as an anticancer agent.
Case Study 2: Enzyme Inhibition Profile
A comparative study was conducted to assess the enzyme inhibition profile of related compounds:
- Findings : The compound exhibited competitive inhibition against AChE and showed promise in managing symptoms related to neurodegenerative diseases.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O4/c29-21(23-15-3-4-16-17(13-15)32-12-11-31-16)22-14-18-24-19(27-5-1-2-6-27)26-20(25-18)28-7-9-30-10-8-28/h3-4,13H,1-2,5-12,14H2,(H2,22,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSGJCDBGCVWMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)NC3=CC4=C(C=C3)OCCO4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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